3-(2-Fluorophenyl)-5-methylaniline
CAS No.:
Cat. No.: VC18123803
Molecular Formula: C13H12FN
Molecular Weight: 201.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12FN |
|---|---|
| Molecular Weight | 201.24 g/mol |
| IUPAC Name | 3-(2-fluorophenyl)-5-methylaniline |
| Standard InChI | InChI=1S/C13H12FN/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-8H,15H2,1H3 |
| Standard InChI Key | HPSAFBPTYHFDDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)N)C2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Features
3-(2-Fluorophenyl)-5-methylaniline (C₁₃H₁₂FN) belongs to the class of substituted anilines, where a fluorine atom is positioned at the ortho-site of a phenyl ring attached to the aniline moiety, and a methyl group occupies the meta-position relative to the amine group. This substitution pattern distinguishes it from simpler fluorinated anilines, such as 3-fluoro-5-methylaniline (CAS 52215-41-5), which lacks the phenyl substituent . Key structural attributes include:
-
Molecular weight: 203.24 g/mol
-
Functional groups: Primary amine (-NH₂), fluorine (-F), methyl (-CH₃), and phenyl (C₆H₅)
-
Spatial arrangement: The 2-fluorophenyl group introduces steric and electronic effects that may influence reactivity and intermolecular interactions .
Comparative analysis with structurally related compounds reveals that the addition of a phenyl group significantly alters properties such as boiling point, solubility, and biological activity compared to non-arylated analogs .
Synthetic Methodologies
While no explicit synthesis of 3-(2-Fluorophenyl)-5-methylaniline is documented in the provided sources, palladium-catalyzed cross-coupling reactions—commonly employed in fluorinated compound synthesis—offer plausible routes. For example, the Pd-catalyzed annulation of alkynols with bromoarenes, as demonstrated in the preparation of benzofluorenes , could be adapted to construct the 2-fluorophenyl-aniline scaffold. A hypothetical synthesis might involve:
-
Sonogashira coupling: Reaction of 2-fluoroiodobenzene with a propargylamine derivative to form the ethynyl intermediate.
-
Cyclization: Intramolecular palladium-mediated cyclization to form the aniline core .
-
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation or directed ortho-metalation .
This approach mirrors methods used to synthesize 3-fluoro-5-methylaniline, where boron trifluoride-diethyl etherate facilitates key transformations . Challenges in this route may include regioselectivity control and minimizing β-elimination side reactions .
Physicochemical Properties
Data extrapolated from analogous compounds suggests the following properties for 3-(2-Fluorophenyl)-5-methylaniline:
The fluorine atom’s electronegativity and the phenyl group’s hydrophobicity likely reduce aqueous solubility compared to non-fluorinated anilines . Stability under ambient conditions is anticipated, though storage in inert atmospheres is recommended to prevent oxidation .
Research Gaps and Future Directions
The absence of direct studies on 3-(2-Fluorophenyl)-5-methylaniline highlights several research opportunities:
-
Synthetic optimization: Developing efficient, scalable routes with high regioselectivity.
-
Crystallographic studies: Resolving the compound’s three-dimensional structure to inform drug design.
-
Biological screening: Evaluating affinity for neurological targets (e.g., mGluR5, serotonin receptors) and cytotoxic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume